ALDH3A1 Inhibitory Potency: 12-fold Difference vs. a Tested Benzaldehyde Derivative
In a head-to-head comparison within the same assay, the target compound (BDBM50448797) inhibited full-length human ALDH3A1 with an IC₅₀ of 1.50 × 10³ nM [1]. Another benzaldehyde derivative (BDBM50448802) tested under identical conditions (preincubation 2 min, benzaldehyde substrate, NADP⁺ cofactor, spectrophotometric detection) yielded an IC₅₀ of 1.80 × 10⁴ nM [2]. The target compound is thus approximately 12-fold more potent in this system, indicating that the 4-(3-methylbut-3-enoxy) substitution pattern is more favorable for ALDH3A1 binding than the comparator's structure.
| Evidence Dimension | Inhibition of full-length human ALDH3A1 (IC₅₀) |
|---|---|
| Target Compound Data | 1.50 × 10³ nM (1.50 µM) |
| Comparator Or Baseline | BDBM50448802 (CHEMBL3128207): 1.80 × 10⁴ nM (18.0 µM) |
| Quantified Difference | 12-fold higher potency (lower IC₅₀) |
| Conditions | Human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; preincubation 2 min; spectrophotometry with NADP⁺ |
Why This Matters
For researchers requiring an ALDH3A1 inhibitor tool compound or starting scaffold, this 12-fold potency advantage directly translates to lower compound consumption and reduced off-target risk at effective concentrations.
- [1] BindingDB. BDBM50448797 (CHEMBL3128213). Affinity Data: IC₅₀ = 1.50E+3 nM. Inhibition of full length human ALDH3A1. Deposited 2014-07-26. View Source
- [2] BindingDB. BDBM50448802 (CHEMBL3128207). Affinity Data: IC₅₀ = 1.80E+4 nM. Inhibition of full length human ALDH3A1. Deposited 2014-07-26. View Source
